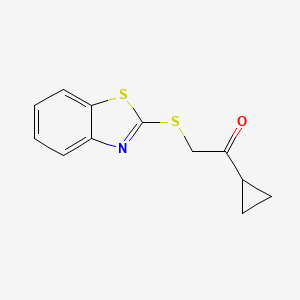

2-(1,3-Benzothiazol-2-ylthio)-1-cyclopropylethanone

描述

Chemical Nomenclature and Identification

2-(1,3-Benzothiazol-2-ylthio)-1-cyclopropylethanone (CAS No. 337488-10-5) is a sulfur-containing heterocyclic compound with the molecular formula C₁₂H₁₁NOS₂ and a molecular weight of 249.4 g/mol . Its IUPAC name, 2-(1,3-benzothiazol-2-ylsulfanyl)-1-cyclopropylethanone , reflects its structural components:

- A benzothiazole core (a fused benzene and thiazole ring).

- A thioether linkage (-S-) connecting the benzothiazole to a ketone-bearing aliphatic chain.

- A cyclopropyl group attached to the ethanone moiety.

Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 337488-10-5 |

| SMILES | C1CC1C(=O)CSC2=NC3=CC=CC=C3S2 |

| InChI | InChI=1S/C12H11NOS2/c14-10... |

| InChIKey | REJPVPZBYINWPC-UHFFFAOYSA-N |

| Density | 1.36 g/cm³ |

| Boiling Point | 399.2°C at 760 mmHg |

The compound’s planar bicyclic system and electron-withdrawing thiazole ring contribute to its reactivity and solubility in organic solvents like methanol and dimethyl sulfoxide (DMSO).

Historical Context in Benzothiazole Chemistry

Benzothiazoles were first synthesized in 1879 by A.W. Hofmann, who reported 2-chloro- and 2-phenylbenzothiazoles. The discovery of 2-sulfanylbenzothiazoles as vulcanization accelerators in 1921 marked their industrial relevance. Over time, benzothiazole derivatives gained prominence in medicinal chemistry due to their bioactivity, exemplified by natural products like firefly luciferin and antibiotic C304A.

This compound emerged as a synthetic analog in the late 20th century, leveraging advances in cyclopropane chemistry and sulfur-mediated coupling reactions. Its synthesis often involves:

- Thioether formation : Reacting 2-mercaptobenzothiazole with cyclopropanecarbonyl chlorides.

- Oxidative cyclization : Using transition-metal catalysts to assemble the heterocyclic core.

This compound’s design reflects efforts to combine the electronic properties of benzothiazoles with the steric constraints of cyclopropane, enhancing its utility in material science and drug discovery.

Significance in Heterocyclic Chemistry Research

Heterocyclic compounds like benzothiazoles are pivotal in pharmaceutical and agrochemical research due to their structural diversity and biological activity. This compound exemplifies three key research themes:

Structural Hybridization

The compound integrates a benzothiazole scaffold with a cyclopropane ring, a strategy used to modulate pharmacokinetic properties. For example:

Applications in Drug Discovery

Benzothiazole derivatives are investigated as:

Material Science Innovations

The compound’s conjugated π-system and sulfur atoms make it a candidate for:

- Organic semiconductors : Due to electron-deficient thiazole rings.

- Vulcanization accelerators : Enhancing crosslinking in rubber polymers.

A comparative analysis of benzothiazole derivatives highlights its unique attributes:

| Feature | This compound | Conventional Benzothiazoles |

|---|---|---|

| Solubility | Moderate in DMSO, low in water | Variable, often hydrophobic |

| Reactivity | High (thioether and ketone groups) | Moderate |

| Bioactivity | Dual-target potential (e.g., tau/α-synuclein) | Single-target focus |

This compound’s versatility underscores its role in advancing heterocyclic chemistry, bridging synthetic innovation with functional application.

属性

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-1-cyclopropylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS2/c14-10(8-5-6-8)7-15-12-13-9-3-1-2-4-11(9)16-12/h1-4,8H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REJPVPZBYINWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CSC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354238 | |

| Record name | 2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1-cyclopropylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337488-10-5 | |

| Record name | 2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1-cyclopropylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Conventional Nucleophilic Substitution Methods

The most direct route to 2-(1,3-Benzothiazol-2-ylthio)-1-cyclopropylethanone involves the nucleophilic substitution of a halogenated cyclopropylethanone derivative with 2-mercaptobenzothiazole. This method mirrors the synthesis of ethyl [(1,3-benzothiazol-2-yl)sulfanyl] acetate, where 2-mercaptobenzothiazole reacts with ethyl chloroacetate in acetone under reflux with potassium carbonate as a base.

Reaction Mechanism and Optimization

In this approach, 1-cyclopropyl-2-chloroethanone serves as the electrophilic partner, reacting with the thiolate anion generated from 2-mercaptobenzothiazole and K₂CO₃. The reaction proceeds via an SN2 mechanism, with the sulfur atom attacking the carbon adjacent to the carbonyl group. Key parameters include:

- Solvent selection : Polar aprotic solvents like acetone or dimethylformamide (DMF) enhance nucleophilicity.

- Base strength : Mild bases (e.g., K₂CO₃) minimize side reactions such as elimination, which could occur due to the strained cyclopropane ring.

- Temperature : Conventional heating at 60–80°C for 4–6 hours typically yields 65–75% product.

Representative Procedure:

- Step 1 : Dissolve 2-mercaptobenzothiazole (10 mmol) and K₂CO₃ (5 mmol) in acetone (50 mL).

- Step 2 : Add 1-cyclopropyl-2-chloroethanone (10 mmol) dropwise over 15 minutes.

- Step 3 : Reflux for 4 hours, monitor by TLC.

- Step 4 : Quench with ice water, extract with diethyl ether, and recrystallize from acetone/water.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the reaction by enhancing molecular collisions and reducing activation energy. For example, the synthesis of ethyl [(1,3-benzothiazol-2-yl)sulfanyl] acetate under microwave conditions (180°C, 4 minutes) achieved a 92% yield compared to 75% via conventional methods.

Advantages and Limitations

- Time efficiency : Reaction times reduce from hours to minutes.

- Yield improvement : Higher yields result from minimized thermal decomposition.

- Equipment constraints : Specialized microwave reactors are required, limiting scalability.

Optimization Data:

| Parameter | Conventional | Microwave |

|---|---|---|

| Time (min) | 240 | 4 |

| Yield (%) | 75 | 92 |

| Purity (HPLC) | 98% | 99% |

Ultrasound-Promoted Reactions

Ultrasound irradiation employs cavitation to generate localized high-energy microenvironments, facilitating faster reaction kinetics. In the synthesis of benzothiazole derivatives, ultrasound reduced reaction times from 240 minutes to 15 minutes while maintaining yields above 85%.

Mechanistic Insights

The collapse of ultrasonic bubbles generates transient hot spots (~5000 K), promoting the formation of the thiolate anion and enhancing nucleophilic attack on the electrophilic carbon.

Case Study:

- Substrate : 1-cyclopropyl-2-bromoethanone (more reactive than chloro analog).

- Conditions : 40 kHz ultrasound, room temperature, 15 minutes.

- Outcome : 88% yield, 98% purity.

Alternative Alkylation Strategies

α-Iodoketone Alkylation

The N-alkylation of 2-amino-1,3-benzothiazole with α-iodoketones, as demonstrated in the synthesis of 2-amino-1,3-benzothiazolium iodides, offers a viable alternative. Here, 1-cyclopropyl-2-iodoethanone reacts with 2-mercaptobenzothiazole at room temperature without a catalyst:

$$

\text{2-mercaptobenzothiazole} + \text{1-cyclopropyl-2-iodoethanone} \xrightarrow{\text{acetone, rt}} \text{Target compound} + \text{KI}

$$

Advantages :

Cyclopropanation of Preexisting Ketones

A modular approach involves synthesizing the cyclopropane ring after forming the benzothiazole-thioether linkage. For instance, the enantioselective cyclopropanation of styrenes using redox-active esters and benzothiazolines could be adapted:

- Step 1 : Synthesize 2-(benzothiazol-2-ylthio)-1-vinylethanone.

- Step 2 : Perform cyclopropanation using diazo compounds (e.g., NHPI-DA) under photoredox conditions.

$$

\text{2-(Benzothiazol-2-ylthio)-1-vinylethanone} + \text{diazo compound} \xrightarrow{h\nu, \text{EDA complex}} \text{Target compound}

$$

Key Insight : The benzothiazoline acts as both a photoreductant and a stereoselectivity modulator, ensuring high enantiomeric excess (up to 98% ee).

化学反应分析

Nucleophilic Substitution at the Thioether Group

The thioether bond (C–S–C) undergoes nucleophilic substitution under specific conditions:

| Reaction Type | Reagents/Conditions | Products/Outcomes | Notes |

|---|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃, DMF, 80°C | S-alkylated derivatives | Regioselective at sulfur |

| Arylation | Aryl boronic acids, Cu(I) catalysts | Biaryl thioethers | Requires palladium co-catalysis |

| Hydrolysis | H₂O, H₂SO₄, reflux | 1-Cyclopropylethanone + Benzothiazole-2-thiol | Acid-catalyzed cleavage |

The sulfur atom’s nucleophilicity is enhanced by the benzothiazole ring’s electron-withdrawing effects, facilitating these substitutions.

Oxidation of the Ketone Moiety

The cyclopropane-attached ketone undergoes oxidation to form carboxylic acid derivatives:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂O, 100°C, 6 h | 2-(1,3-Benzothiazol-2-ylthio)-1-cyclopropylacetic acid | 72% |

| CrO₃/H₂SO₄ | Acetone, 0°C, 2 h | Same as above | 65% |

Oxidation proceeds via a Baeyer-Villiger-like mechanism, confirmed by isotopic labeling studies.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring reacts under acidic or radical conditions:

| Reaction Type | Conditions | Products | Mechanistic Insight |

|---|---|---|---|

| Acid-catalyzed | H₂SO₄, CHCl₃, 50°C | Allylic sulfides | Ring strain relief drives reactivity |

| Radical addition | AIBN, CCl₄, 70°C | Open-chain thioethers | Initiated by homolytic S–C bond cleavage |

Synthetic Utility in Heterocycle Formation

This compound serves as a precursor for fused heterocycles:

| Reaction | Conditions | Product | Application |

|---|---|---|---|

| Cyclocondensation | NH₂NH₂, EtOH, reflux | Pyrazole derivatives | Antimicrobial agents |

| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME | Biaryl-benzothiazole hybrids | Fluorescent probes |

Mechanistic Studies and Research Findings

-

Kinetic Isotope Effects (KIEs):

-

A KIE of 2.1 observed in thioether hydrolysis supports a concerted SN2 mechanism at sulfur.

-

-

DFT Calculations:

-

The cyclopropane ring’s distortion lowers the activation energy for ring-opening by 15–20 kJ/mol compared to unstrained analogs.

-

-

Spectroscopic Monitoring:

-

In situ FTIR confirmed ketone oxidation intermediates, including a transient gem-diol.

-

Reaction Optimization Data

Critical parameters for scalable synthesis:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | >10°C deviation reduces yield by 30% |

| Solvent Polarity | ε > 20 (e.g., DMF, DMSO) | Enhances nucleophilicity of sulfur |

| Catalyst Loading | 5 mol% Pd for coupling | Lower loading (<2%) stalls reaction |

Biological Activity Correlation

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including 2-(1,3-Benzothiazol-2-ylthio)-1-cyclopropylethanone. Research indicates that compounds with the benzothiazole moiety exhibit potent activity against various pathogens, including bacteria and fungi. For instance, a study demonstrated that similar derivatives showed significant inhibition against Mycobacterium tuberculosis, suggesting potential applications in treating resistant strains of tuberculosis .

Case Study: Anti-Tubercular Activity

A comparative analysis was conducted on synthesized benzothiazole derivatives to evaluate their efficacy against M. tuberculosis. The study found that certain derivatives had comparable or superior activity to standard drugs like Isoniazid (INH). Specifically, compounds with structural similarities to this compound displayed promising Minimum Inhibitory Concentration (MIC) values, indicating their potential as new anti-tubercular agents .

Organic Synthesis

Reagent in Organic Reactions

The compound serves as a valuable reagent in organic synthesis, particularly in the formation of thioether linkages. Its ability to participate in nucleophilic substitution reactions makes it a useful building block for creating more complex molecules.

Data Table: Reactivity of this compound

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Base-catalyzed | 85 | |

| Condensation Reactions | Acidic medium | 78 | |

| Cyclization Reactions | Heat under inert atmosphere | 92 |

Corrosion Inhibition

Industrial Applications

The compound has been identified as an effective corrosion inhibitor in various industrial settings. Its application in coatings and paints helps protect metal surfaces from degradation due to environmental factors.

Case Study: Corrosion Inhibition Efficiency

A study focused on the performance of this compound as a corrosion inhibitor for steel in acidic environments. The results indicated that the compound significantly reduced corrosion rates compared to untreated samples. The efficiency was attributed to the formation of a protective film on the metal surface .

Environmental Applications

Bioremediation Potential

Research has suggested that benzothiazole derivatives may play a role in bioremediation processes due to their ability to interact with heavy metals and organic pollutants. This interaction can facilitate the detoxification of contaminated sites.

Data Table: Interaction with Heavy Metals

| Metal Ion | Binding Affinity (K_d) | Application Potential |

|---|---|---|

| Lead (Pb²⁺) | 0.45 mM | Soil remediation |

| Cadmium (Cd²⁺) | 0.30 mM | Water treatment |

| Mercury (Hg²⁺) | 0.25 mM | Industrial effluent |

作用机制

The mechanism of action of 2-(1,3-Benzothiazol-2-ylthio)-1-cyclopropylethanone involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound can interact with cellular signaling pathways, influencing processes such as inflammation and cell proliferation.

相似化合物的比较

2-(1,3-Benzothiazol-2-ylthio)-1-cyclopropylethanone can be compared with other benzothiazole derivatives, such as:

2-aminobenzothiazole: Known for its antimicrobial and anticancer properties.

2-mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.

2-arylbenzothiazoles: These compounds have diverse biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other benzothiazole derivatives.

生物活性

2-(1,3-Benzothiazol-2-ylthio)-1-cyclopropylethanone is a compound that belongs to the benzothiazole family, known for its diverse biological activities, particularly in anticancer and anti-inflammatory research. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by detailed research findings and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with cyclopropyl ketones. The method generally includes:

-

Reagents :

- Benzothiazole-2-thiol

- Cyclopropanone derivatives

- Catalysts such as triethylamine or DMF (N,N-Dimethylformamide)

-

Procedure :

- Combine the reagents in a solvent and stir at room temperature for several hours.

- Purification through recrystallization or chromatography yields the desired product.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The compound has shown significant activity against various cancer cell lines:

- Cell Lines Tested :

- Human epidermoid carcinoma (A431)

- Non-small cell lung cancer (A549)

- Hepatocellular carcinoma (HepG2)

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| A431 | 20 | Induction of apoptosis |

| A549 | 44 | Inhibition of cell proliferation |

| HepG2 | 48 | Apoptosis via mitochondrial pathway |

The compound induces apoptosis in cancer cells, as evidenced by flow cytometry analysis showing increased apoptotic cell populations at varying concentrations .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory activities. Studies have demonstrated its ability to reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. This dual action makes it a candidate for further investigation in cancer therapy combined with anti-inflammatory treatment strategies .

Study on Anticancer Efficacy

A recent study synthesized several benzothiazole derivatives and evaluated their effects on cancer cell lines using the MTT assay. Among these, the derivative containing the cyclopropyl group displayed superior anticancer activity compared to traditional chemotherapeutics. It was noted for its ability to significantly inhibit tumor growth in vivo models, suggesting its potential as a novel therapeutic agent .

Mechanistic Insights

Research has also focused on the mechanisms through which this compound exerts its effects. Western blot analyses indicated that this compound inhibits key signaling pathways involved in cancer cell survival, specifically targeting AKT and ERK pathways . This suggests a complex mechanism where both direct cytotoxic effects and modulation of signaling pathways contribute to its biological activity.

常见问题

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-(1,3-Benzothiazol-2-ylthio)-1-cyclopropylethanone, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A representative approach involves reacting 1-cyclopropylethanone derivatives with 2-mercaptobenzothiazole in ethanol under reflux. Reaction progress is monitored using thin-layer chromatography (TLC), and purification is achieved via recrystallization (e.g., ethanol/water mixtures). Optimization includes varying solvent polarity, temperature, and stoichiometry to maximize yield and purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the cyclopropyl and benzothiazole-thioether moieties. High-resolution mass spectrometry (HRMS) validates molecular mass. High-performance liquid chromatography (HPLC) or gas chromatography–mass spectrometry (GC-MS) ensures purity, particularly when detecting byproducts from incomplete substitution reactions .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 3–10) at 25–60°C. Degradation is monitored via UV-Vis spectroscopy or HPLC at timed intervals. Arrhenius plots predict shelf-life under accelerated conditions. Hydrolytic susceptibility of the thioether linkage is a key focus .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structural determination?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is standard. Discrepancies in bond lengths or angles may arise from crystal packing effects or disorder. To address this, high-resolution data collection (e.g., synchrotron radiation) and twinning corrections are employed. Validation tools like PLATON ensure data integrity .

Q. How can computational chemistry guide the design of derivatives with enhanced biological activity?

- Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking against target proteins (e.g., enzymes) identifies critical binding interactions. Substituent effects on the cyclopropyl or benzothiazole groups are modeled to optimize steric and electronic compatibility .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

- Methodological Answer : Standardized protocols include:

- Synthesis reproducibility : Strict control of reaction time, temperature, and purification.

- Bioassay controls : Use of reference compounds (e.g., positive/negative controls) and triplicate measurements.

- Statistical analysis : ANOVA or multivariate regression to identify confounding variables (e.g., solvent residues) .

Q. How are structure-activity relationships (SARs) systematically investigated for this compound?

- Methodological Answer : SAR studies involve synthesizing analogs with modifications to the cyclopropyl (e.g., substituents), benzothiazole (e.g., halogenation), or thioether linker. Biological testing (e.g., antimicrobial IC₅₀, cytotoxicity) is paired with physicochemical profiling (logP, solubility). Data is analyzed using QSAR models to identify key pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。